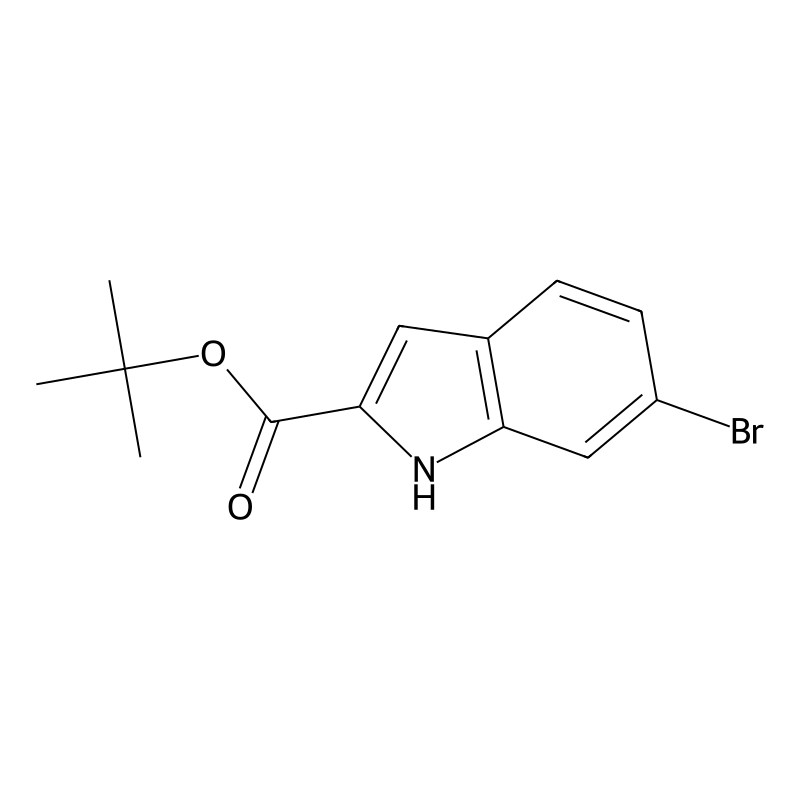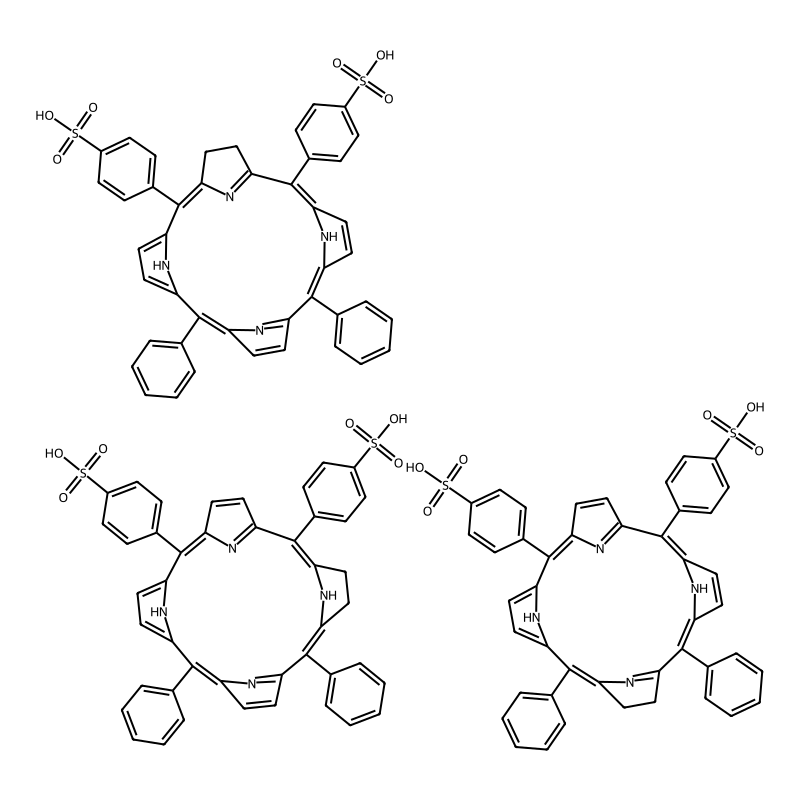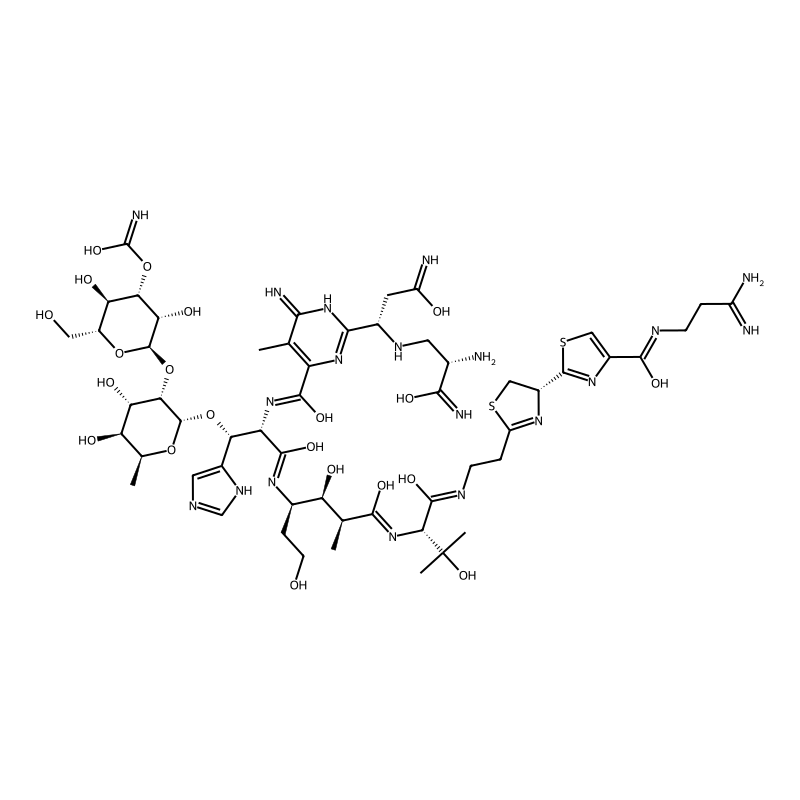tert-butyl 6-bromo-1H-indole-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Indole Synthesis Intermediate: Indoles are a vital class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole core structure is present in molecules like tryptophan, an essential amino acid, and the alkaloid reserpine, which has antihypertensive properties []. tert-Butyl 6-bromo-1H-indole-2-carboxylate could potentially serve as a building block for the synthesis of various indole-containing molecules due to the presence of the indole ring and the reactive bromine group.
tert-Butyl 6-bromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 296.17 g/mol. It belongs to the indole family, which includes a variety of biologically significant heterocyclic compounds. The structure features a bromine atom at the 6-position of the indole ring and a tert-butyl ester group attached to the carboxylic acid at the 2-position, contributing to its unique chemical properties and reactivity .
- Bromination: The presence of the bromine atom allows for electrophilic substitution reactions, facilitating further functionalization.
- Esterification: The tert-butyl group can undergo hydrolysis or transesterification under acidic or basic conditions, which can be utilized in synthetic routes to modify the compound.
- Nucleophilic substitutions: The carboxylate functionality can react with nucleophiles, leading to diverse substitution products .
tert-Butyl 6-bromo-1H-indole-2-carboxylate exhibits significant biological activities, particularly in medicinal chemistry. It has been shown to:
- Inhibit Kinases: This compound interacts with various kinases, influencing cellular signaling pathways that regulate processes such as cell proliferation and apoptosis. The binding typically occurs at the active site of these enzymes, leading to inhibition of their activity.
- Potential Anticancer Properties: Due to its ability to modulate cell signaling pathways, it is being investigated for potential anticancer applications.
- Antiviral and Antimicrobial Activities: Indole derivatives are known for their broad spectrum of biological activities, including antiviral and antimicrobial effects .
The synthesis of tert-butyl 6-bromo-1H-indole-2-carboxylate generally involves several key steps:
- Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or a brominating agent.
- Esterification Reaction: The brominated indole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step forms the tert-butyl ester at the carboxylic acid position.
- Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity levels suitable for research or industrial applications .
tert-Butyl 6-bromo-1H-indole-2-carboxylate serves several roles in various fields:
- Medicinal Chemistry: It acts as an important building block in synthesizing more complex organic molecules, particularly those with potential therapeutic applications.
- Research Tool: The compound is utilized in biochemical studies to explore its interactions with enzymes and biological pathways.
- Agrochemicals: Its derivatives are being studied for potential use in agricultural applications due to their biological activity .
Research into the interaction of tert-butyl 6-bromo-1H-indole-2-carboxylate with biological targets has revealed several important findings:
- Enzyme Inhibition Studies: Experiments have demonstrated that this compound can selectively inhibit certain kinases, which are crucial for various cellular functions.
- Cell Signaling Pathway Modulation: Studies indicate that it can affect gene expression related to cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .
Several compounds share structural similarities with tert-butyl 6-bromo-1H-indole-2-carboxylate. These include:
| Compound Name | Key Differences |
|---|---|
| 6-Bromoindole | Lacks the tert-butyl ester group; less bulky. |
| tert-Butyl 6-chloro-1H-indole-2-carboxylate | Contains chlorine instead of bromine; affects reactivity. |
| tert-Butyl 5-bromo-1H-indole-2-carboxylate | Bromine at a different position; alters properties. |
Uniqueness: The specific positioning of the bromine atom and the presence of the tert-butyl ester group make tert-butyl 6-bromo-1H-indole-2-carboxylate unique among its analogs. This configuration influences its reactivity and interactions within chemical and biological systems, enhancing its value as an intermediate in specialized organic synthesis .








